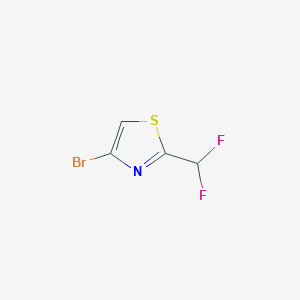

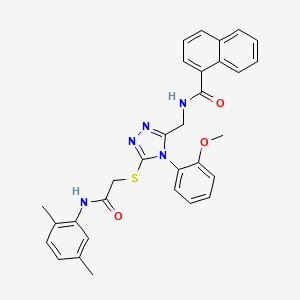

![molecular formula C15H19NO3 B2499236 benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate CAS No. 143321-94-2](/img/structure/B2499236.png)

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

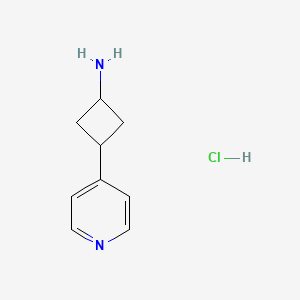

The compound “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .

Molecular Structure Analysis

The molecular structure of “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzyl group and a propenyl group, which is further substituted with a hydroxy group .科学的研究の応用

Cholinesterase Inhibition

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate: and its analogs have been investigated as potential cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some key findings include:

- AChE Inhibition : While most compounds showed moderate inhibitory effects against AChE, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated the most potent activity with an IC50 value of 46.35 μM .

- BChE Inhibition : Interestingly, benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate exhibited anti-BChE activity, comparable to that of the drug rivastigmine, with IC50 values of 27.38 μM and 28.21 μM, respectively .

Antitubercular Activity

Indole derivatives derived from benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate have been explored for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising activity against these bacterial strains .

Cytotoxicity Assessment

Researchers have evaluated the cytotoxicity of various benzyl pyrrolidine-1-carboxylates, including our compound of interest. Using a human monocytic leukemia THP-1 cell line, they found that these compounds demonstrated insignificant toxicity. This information is crucial for assessing their safety profiles in potential therapeutic applications .

Legacy Product Information

It’s worth noting that benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate was originally part of the Acros Organics product portfolio. While some documentation and label information may refer to the legacy brand, the compound’s biological potential remains a subject of active research .

将来の方向性

The future directions for research on “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, the development of new synthetic strategies and the investigation of their mechanism of action could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVPHGWCSXRKAY-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)